molecular formula C10H16O2 B8519896 1-Cyclooctenyl acetate CAS No. 93981-85-2

1-Cyclooctenyl acetate

Cat. No. B8519896
CAS RN: 93981-85-2
M. Wt: 168.23 g/mol
InChI Key: GCKRQQJBNDAYRT-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:12]1(=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[C:21]([CH3:22])(=[O:23])[O:24][C:25]([CH3:26])=[CH2:27].[Na+:28].[Na+:29].[O-:30][C:31](=[O:32])[O-:33].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[C:12]1([O:20][C:21]([CH3:22])=[O:23])=[CH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1CCCCCCC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=C(C)OC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)O)cc1

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC1=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.